1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Overview
Description
“1-(6-Chloropyrimidin-4-yl)-4-piperidinol” is a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-(6-Chloropyrimidin-4-yl)-4-piperidinol”. However, there are synthesis routes available for similar compounds45.Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. However, I couldn’t find the specific InChI code for “1-(6-Chloropyrimidin-4-yl)-4-piperidinol”. Similar compounds have been analyzed6.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(6-Chloropyrimidin-4-yl)-4-piperidinol”. However, similar compounds have been studied for their chemical reactions7.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, storage temperature, purity, physical form, and more. For “1-(6-Chloropyrimidin-4-yl)-4-piperidinol”, I couldn’t find specific information910.Scientific Research Applications
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Pharmaceutical Development
- “1-(6-Chloropyrimidin-4-yl)-4-piperidinol” is a versatile chemical compound used in diverse scientific research. It’s often used in pharmaceutical development.
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Organic Synthesis
- This compound is also used in organic synthesis.
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Stereocontrolled Synthesis of Amino Acid-Based Carbocyclic Nucleoside Analogs
- This compound has been used in the stereocontrolled synthesis of some amino acid-based carbocyclic nucleoside analogs .
- The key steps were N-arylation of readily available β- or γ-lactam-derived amino ester isomers and amino alcohols with 5-amino-4,6-dichloropyrimidine; ring closure of the formed adduct with HC(OMe)3 and nucleophilic displacement of chlorine .
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Chemical Synthesis
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Pharmaceutical Testing
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Synthesis of Pyrazole Derivatives
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Synthesis of 1-(6-Chloropyrimidin-4-yl)ethanone
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Pharmaceutical Testing with 1-(6-Chloropyrimidin-4-yl)ethan-1-ol
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Synthesis of 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, I couldn’t find specific safety and hazard information for "1-(6-Chloropyrimidin-4-yl)-4-piperidinol"11121314.
Future Directions
The future directions of a compound refer to its potential applications and areas of research. “1-(6-Chloropyrimidin-4-yl)-4-piperidinol” could have potential applications in various fields due to its unique properties151617.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature or consult with a chemical expert.
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-5-9(12-6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFYOBVOGNPDNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624597 | |
Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)-4-piperidinol | |
CAS RN |
914347-85-6 | |
Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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